N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide
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Overview
Description
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C18H20ClNO2 and a molecular weight of 317.82 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide typically involves the reaction of 4-tert-butylphenol with phenyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of phenyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used; for example, using an amine nucleophile can yield amide derivatives.
Oxidation: Oxidation of the phenolic groups can produce quinones.
Reduction: Reduction of the carbonyl group can lead to alcohol derivatives.
Scientific Research Applications
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: A phenol derivative with similar structural features but lacking the chloroacetamide group.
2,4,6-tri-tert-butylphenol: Another phenol derivative with three tert-butyl groups, known for its antioxidant properties.
N-[4-(4-tert-butylphenoxy)phenyl]-2-fluorobenzamide: A structurally related compound with a fluorobenzamide group instead of the chloroacetamide group.
Uniqueness
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamide group allows for unique interactions with nucleophiles and biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)13-4-8-15(9-5-13)22-16-10-6-14(7-11-16)20-17(21)12-19/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUFFGBKCGADPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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